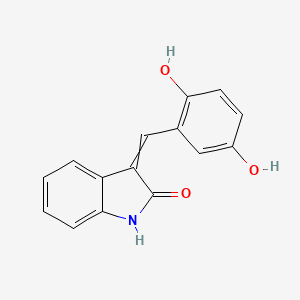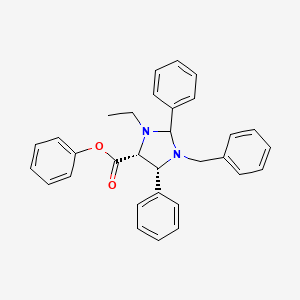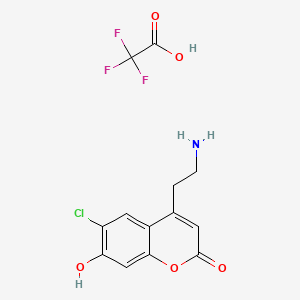
4-(2-Aminoethyl)-6-chloro-7-hydroxychromen-2-one;2,2,2-trifluoroacetic acid
Übersicht
Beschreibung
FFN-102 (Trifluoressigsäuresalz) ist ein fluoreszierender falscher Neurotransmitter, der ein Substrat für den Dopamintransporter und den vesikulären Monoamintransporter 2 ist. Er ist ein pH-abhängiger fluoreszierender Farbstoff, der Dopamin-Zellkörper, Axone und präsynaptische Endigungen markiert. Diese Verbindung wird zur Überwachung der Dopamin-Exocytose verwendet und hat einen pKa-Wert von 6,2 .
Präparationsmethoden
Die Herstellung von FFN-102 (Trifluoressigsäuresalz) beinhaltet die Synthese von 4-(2-Aminoethyl)-6-chlor-7-hydroxy-2H-1-benzopyran-2-on, das dann mit Trifluoressigsäure umgesetzt wird, um das Trifluoressigsäuresalz zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid oder Dimethylsulfoxid, und das Produkt wird als kristalliner Feststoff erhalten .
Wissenschaftliche Forschungsanwendungen
FFN-102 (Trifluoressigsäuresalz) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als fluoreszierender Farbstoff verwendet, um chemische Reaktionen und Wechselwirkungen zu untersuchen.
Biologie: Diese Verbindung wird zur Markierung und Überwachung von Dopamin-Zellkörpern, Axonen und präsynaptischen Endigungen verwendet.
Medizin: Es wird in der Forschung eingesetzt, um dopaminbezogene Prozesse und Erkrankungen zu verstehen.
Wirkmechanismus
FFN-102 (Trifluoressigsäuresalz) übt seine Wirkung aus, indem es als Substrat für den Dopamintransporter und den vesikulären Monoamintransporter 2 wirkt. Es markiert Dopamin-Zellkörper, Axone und präsynaptische Endigungen, so dass Forscher die Dopamin-Exocytose überwachen können. Die Fluoreszenz der Verbindung ist pH-abhängig, mit Anregungsspektren von 340 und 370 nm bei verschiedenen pH-Werten und einem Emissionsspektrum von 453 nm .
Safety and Hazards
The safety data sheet for a related compound, 4-(2-Aminoethyl)morpholine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may be harmful if swallowed, toxic in contact with skin, cause severe skin burns and eye damage, and may cause respiratory irritation .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as dopamine and tyramine, primarily target dopamine receptors in the brain . These receptors play a crucial role in several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .
Mode of Action
Based on its structural similarity to dopamine and tyramine, it can be hypothesized that it might interact with dopamine receptors, triggering slow-acting effects through the activation of these receptors . This interaction could result in changes in the neurotransmitter levels in the brain, affecting various brain functions.
Biochemical Pathways
The compound might affect the dopamine synthesis pathway, which involves the conversion of the amino acid tyrosine into L-DOPA by the enzyme tyrosine hydroxylase (TH), followed by the conversion of L-DOPA into dopamine . The compound’s interaction with this pathway could potentially influence the levels of dopamine in the brain, thereby affecting the downstream effects related to dopamine signaling.
Pharmacokinetics
Similar compounds like dopamine show rapid absorption and elimination . The bioavailability of this compound would depend on these ADME properties.
Result of Action
If it indeed interacts with dopamine receptors, it could potentially affect various brain functions regulated by dopamine, such as motor control, motivation, reward, learning, and memory .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the pH of the environment can influence the ionization state of the compound, which can, in turn, affect its absorption and distribution .
Vorbereitungsmethoden
The preparation of FFN-102 (trifluoroacetate salt) involves the synthesis of 4-(2-aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one, which is then reacted with trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions typically involve the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the product is obtained as a crystalline solid .
Analyse Chemischer Reaktionen
FFN-102 (Trifluoressigsäuresalz) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können mit gängigen Reduktionsmitteln durchgeführt werden.
Substitution: Substitutionsreaktionen können auftreten, insbesondere in Gegenwart von Nukleophilen. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile.
Vergleich Mit ähnlichen Verbindungen
FFN-102 (Trifluoressigsäuresalz) ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Fluoreszenzeigenschaften und seiner Fähigkeit, dopaminerge Zellen zu markieren, einzigartig. Ähnliche Verbindungen umfassen:
FFN-200: Ein weiterer fluoreszierender falscher Neurotransmitter mit unterschiedlichen Fluoreszenzeigenschaften.
FFN-511: Eine Verbindung mit ähnlichen Anwendungen, aber unterschiedlicher chemischer Struktur und Eigenschaften.
Natriumtrifluoressigsäure: Eine verwandte Verbindung, die in verschiedenen Anwendungen eingesetzt wird, z. B. in Trifluormethylierungsreaktionen
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3.C2HF3O2/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;3-2(4,5)1(6)7/h3-5,14H,1-2,13H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHPXKAKVMJGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


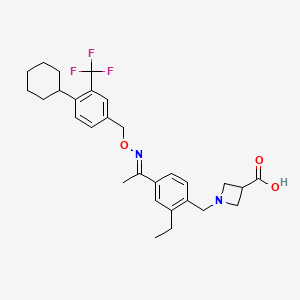
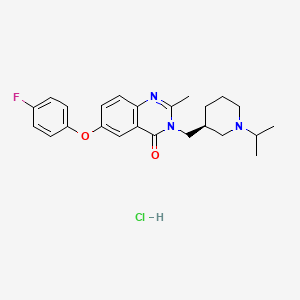
![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)

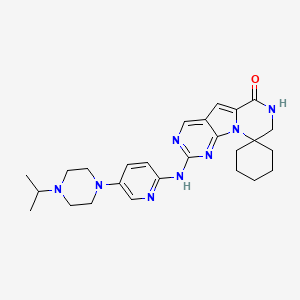
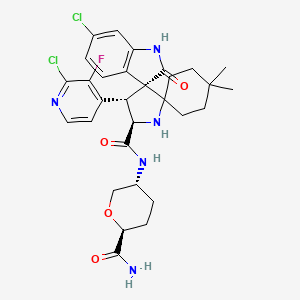



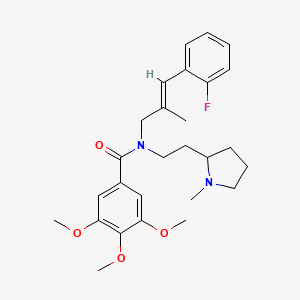
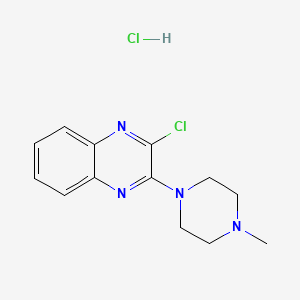
![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)
